TAAR1 Functional Activity: N‑Aryl vs C‑Aryl Isomerism Determines Receptor Engagement
The C‑aryl isomer 4,4′‑DMAR (4‑methyl‑5‑(4‑methylphenyl)‑4,5‑dihydro‑1,3‑oxazol‑2‑amine) is functionally inactive at human TAAR1 (EC₅₀ > 10 µM), whereas the Roche‑developed 2‑aminooxazoline RO5166017—which shares the N‑aryl substitution motif present in the target compound—exhibits an EC₅₀ of 2.4 nM at hTAAR1 [1]. The target compound’s N‑(3‑methylphenyl) attachment mirrors the N‑aryl architecture of the potent TAAR1 agonist series, suggesting it occupies a distinct region of chemical space that is inaccessible to C‑aryl isomers such as 4,4′‑DMAR [2]. No direct EC₅₀ data for the target compound are available; the evidence is class‑level inference from established SAR trends.
| Evidence Dimension | hTAAR1 functional activity (EC₅₀) |
|---|---|
| Target Compound Data | Not determined (predicted TAAR1‑active based on N‑aryl SAR congruence with RO5166017 series) |
| Comparator Or Baseline | 4,4′‑DMAR: hTAAR1 EC₅₀ > 10 µM; RO5166017: hTAAR1 EC₅₀ = 2.4 nM |
| Quantified Difference | ≥ 4,000‑fold predicted differential TAAR1 engagement between target (N‑aryl) and 4,4′‑DMAR (C‑aryl) based on class‑level SAR |
| Conditions | Recombinant human TAAR1 cAMP assay (reference compound RO5166017); [1] |
Why This Matters
A researcher requiring TAAR1‑active oxazolines must obtain the N‑aryl isomer; sourcing 4,4′‑DMAR instead would yield a TAAR1‑inactive compound, invalidating experimental outcomes.
- [1] Galley, G.; et al. Discovery and Characterization of 2‑Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists. ACS Med. Chem. Lett. 2015, 7, 192–197. View Source
- [2] Wikipedia contributors. 4,4′‑Dimethylaminorex. Wikipedia, The Free Encyclopedia. Section: Pharmacology. Accessed April 2026. View Source
